molecular formula C12H17BrN2O3 B13716997 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol

2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol

Cat. No.: B13716997
M. Wt: 317.18 g/mol
InChI Key: PYBGVWCLXJQPCN-UHFFFAOYSA-N
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Description

2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol is a chemical compound that features a pyridine ring substituted with a bromine atom and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

The synthesis of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol typically involves multiple steps. One common route starts with the bromination of a pyridine derivative, followed by the introduction of the Boc-protected amino group. The final step involves the addition of an ethanol moiety to the pyridine ring. The reaction conditions often include the use of bases, solvents like ethanol, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions. The bromine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives. These derivatives can interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino alcohols and bromopyridine derivatives. For example:

2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol is unique due to the presence of both the Boc-protected amino group and the bromine atom on the pyridine ring, which allows for a diverse range of chemical modifications and applications.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl N-[6-bromo-4-(2-hydroxyethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-9-7-14-10(13)6-8(9)4-5-16/h6-7,16H,4-5H2,1-3H3,(H,15,17)

InChI Key

PYBGVWCLXJQPCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)Br

Origin of Product

United States

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